Physicochemical Differentiation: Combined Electron-Donating (4,7-Dimethoxy) Substituent Effect on Benzothiazole Core
The 4,7-dimethoxy substitution pattern on the benzothiazole ring endows this compound with a unique electron-density distribution compared to analogues such as N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide (CAS 851987-65-0) or N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide. Computed descriptors from PubChem reveal a topological polar surface area (TPSA) of 101 Ų and XLogP3-AA of 4.0 for the target compound [1]. In contrast, the 5,7-dimethyl analogue is predicted to have a lower TPSA (~75 Ų) and higher logP (~4.5), while the 4-ethoxy analogue shows intermediary values (TPSA ~93 Ų, logP ~4.2) based on structural comparison and fragment-additivity calculations. These differences significantly impact aqueous solubility, membrane permeability, and potential off-target binding.
vs. 5,7-dimethyl (TPSA ~75, XLogP ~4.5) and 4-ethoxy (TPSA ~93, XLogP ~4.2)
| Evidence Dimension | Topological Polar Surface Area (TPSA) / Lipophilicity (cLogP / XLogP3-AA) |
|---|---|
| Target Compound Data | TPSA = 101 Ų; XLogP3-AA = 4.0 |
| Comparator Or Baseline | N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide (estimated TPSA ~75 Ų, XLogP ~4.5); N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide (estimated TPSA ~93 Ų, XLogP ~4.2) |
| Quantified Difference | TPSA difference: +26 Ų vs. 5,7-dimethyl analogue; XLogP difference: –0.5 log units vs. 5,7-dimethyl analogue |
| Conditions | Computed by PubChem 2.2 (TPSA) and XLogP3 3.0; comparator values estimated by structural analogy without quantum mechanical calculation. |
Why This Matters
A TPSA above 90 Ų combined with a moderate logP around 4 suggests improved aqueous solubility relative to more lipophilic analogues, which can simplify formulation for in vitro assays and reduce nonspecific protein binding in cellular screening experiments.
- [1] PubChem Compound Summary for CID 7105697, N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide. National Center for Biotechnology Information (2026). View Source
